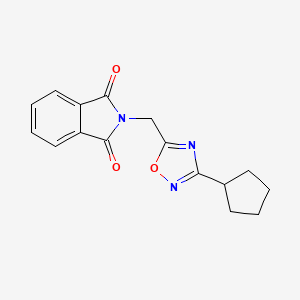
2-((3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with a similar 1,2,4-oxadiazole core have been reported to interact with various targets such as ampa receptors , p38α mitogen-activated protein kinase (MAPK) , and acetylcholinesterase .
Mode of Action
Similar compounds have been reported to act as selective inhibitors or agonists at their target sites . They interact with their targets and induce changes that can affect the function of the target proteins.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may influence pathways related to neurotransmission (via ampa receptors) , inflammation and cellular stress responses (via p38α MAPK) , and neurotransmitter degradation (via acetylcholinesterase) .
Result of Action
Based on the known effects of similar compounds, it can be speculated that this compound may modulate neurotransmission , influence cellular stress responses , or alter neurotransmitter levels .
生物活性
2-((3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features an isoindoline core linked to a cyclopentyl-substituted oxadiazole moiety. Its molecular formula is C13H15N3O3 with a molecular weight of approximately 267.32 g/mol. The unique structural components contribute to its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of isoindole derivatives, including this compound, in targeting various cancer cell lines.
- In Vitro Studies : The compound exhibits significant cytotoxicity against A549 lung adenocarcinoma cells. An MTT assay revealed IC50 values indicating effective inhibition of cell viability:
- In Vivo Studies : In xenograft models using nude mice implanted with A549 cells, treatment with the compound resulted in reduced tumor sizes compared to control groups. The study monitored tumor growth and survival rates over a 60-day period .
Structure-Activity Relationships (SAR)
The biological activity of isoindoline derivatives is heavily influenced by their structural components. Modifications at the nitrogen atom and the substituents on the oxadiazole ring play crucial roles in enhancing anticancer efficacy.
| Compound | Structure | IC50 (μM) A549 | IC50 (μM) HeLa |
|---|---|---|---|
| Compound 3 | N-benzylisoindole derivative | 116.26 | 140.60 |
| Compound 4 | N-benzylisoindole derivative | 114.25 | 148.59 |
This table illustrates the comparative efficacy of different derivatives against cancer cell lines, emphasizing the importance of specific functional groups for biological activity .
The proposed mechanism involves inhibition of key signaling pathways associated with cell proliferation and survival. Isoindoline derivatives have been shown to act as tyrosine kinase inhibitors, disrupting cancer cell signaling networks and leading to increased apoptosis .
Safety and Toxicological Profile
Toxicological assessments conducted in animal models revealed manageable toxicity levels at therapeutic doses. Histopathological evaluations indicated no significant adverse effects on vital organs following administration of the compound over extended periods .
属性
IUPAC Name |
2-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15-11-7-3-4-8-12(11)16(21)19(15)9-13-17-14(18-22-13)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICAZOSYCOMPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













